molecular formula C7H10Br2N2O2 B3044933 Pyrazolidine, 1,2-bis(bromoacetyl)- CAS No. 100568-14-7

Pyrazolidine, 1,2-bis(bromoacetyl)-

Cat. No.: B3044933
CAS No.: 100568-14-7
M. Wt: 313.97 g/mol
InChI Key: GBGVYROLHRWVAA-UHFFFAOYSA-N
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Description

Pyrazolidine, 1,2-bis(bromoacetyl)-, is a bicyclic organic compound featuring a five-membered pyrazolidine ring (containing two adjacent nitrogen atoms) substituted with two bromoacetyl (-COCH₂Br) groups at the 1- and 2-positions. This compound is characterized by its dual electrophilic sites, making it a versatile precursor for synthesizing bis-functionalized heterocycles or polymers. The bromoacetyl groups are highly reactive, enabling nucleophilic substitution reactions with thiols, amines, or other nucleophiles.

Properties

CAS No.

100568-14-7

Molecular Formula

C7H10Br2N2O2

Molecular Weight

313.97 g/mol

IUPAC Name

2-bromo-1-[2-(2-bromoacetyl)pyrazolidin-1-yl]ethanone

InChI

InChI=1S/C7H10Br2N2O2/c8-4-6(12)10-2-1-3-11(10)7(13)5-9/h1-5H2

InChI Key

GBGVYROLHRWVAA-UHFFFAOYSA-N

SMILES

C1CN(N(C1)C(=O)CBr)C(=O)CBr

Canonical SMILES

C1CN(N(C1)C(=O)CBr)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparison

The table below summarizes key differences between Pyrazolidine, 1,2-bis(bromoacetyl)-, and structurally or functionally related compounds:

Compound Core Structure Substituents Reactivity/Applications Reference
Pyrazolidine, 1,2-bis(bromoacetyl)- Pyrazolidine (saturated N-heterocycle) Two bromoacetyl Forms bis-adducts with nucleophiles; potential for polymer cross-linking
Bis(bromoacetyl) arene derivatives Arene (e.g., benzene, pyridine) Two bromoacetyl Synthesizes bis(thieno[2,3-b]pyridines) via thiol substitution
1-(Bromoacetyl)pyrene Pyrene (polycyclic aromatic hydrocarbon) One bromoacetyl Fluoroionophore synthesis; single-site functionalization
3,5-Dihydroxy pyrazolidine Pyrazolidine Two hydroxyl Forms pyrazoles via dehydration; reversible N–C bond formation

Key Findings:

Reactivity: The bromoacetyl groups in Pyrazolidine, 1,2-bis(bromoacetyl)-, exhibit higher electrophilicity compared to hydroxyl groups in 3,5-dihydroxy pyrazolidine, favoring substitution over elimination . Bis(bromoacetyl) arene derivatives (e.g., linked to pyridine/quinoxaline) react with 2-mercaptonicotinonitrile to form bis(thienopyridines), suggesting Pyrazolidine, 1,2-bis(bromoacetyl)-, could similarly yield nitrogen-rich heterocycles .

Unlike Pd-catalyzed pyrazolidine syntheses (which face ligand-dependent inefficiencies ), bromoacetyl-substituted pyrazolidines may prioritize straightforward alkylation or nucleophilic substitution pathways.

The electron-withdrawing bromoacetyl groups enhance the electrophilicity of adjacent carbons, contrasting with the electron-donating hydroxyl groups in dihydroxy pyrazolidine intermediates .

Application-Specific Comparison

  • Heterocycle Synthesis: Pyrazolidine, 1,2-bis(bromoacetyl)-, is tailored for bis-heterocycle formation (e.g., pyrazolidine-thienopyridine hybrids), whereas arene-based bis(bromoacetyl) derivatives yield fused thienopyridines with extended π-conjugation .
  • Fluorophores: Mono-bromoacetyl pyrene derivatives form fluorophores with pyrene’s intrinsic fluorescence , whereas the pyrazolidine core lacks aromaticity, likely resulting in distinct optical properties.
  • Biological Relevance : Dihydroxy pyrazolidines serve as transient intermediates in pyrazole synthesis (pharmacologically relevant ), while bromoacetyl-substituted derivatives may exhibit alkylating activity, useful in prodrug design.

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